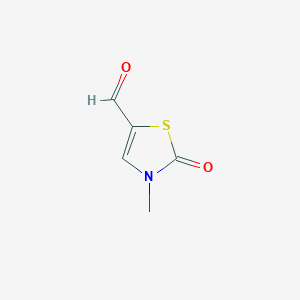![molecular formula C13H19BrClN B1420807 [2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide CAS No. 1211483-99-6](/img/structure/B1420807.png)
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide
Descripción general
Descripción
“[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide” is a complex organic compound. It contains a cyclopentyl group (a cycloalkane consisting of a ring of five carbon atoms), an amine group (NH2), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various chemical reactions, including metal-catalyzed reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely include a cyclopentane ring attached to a phenyl ring via an ethylamine bridge. The phenyl ring would have a chlorine atom substituent .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Research has shown that chlorophenyl compounds, similar to the one , have been involved in studies focusing on new synthetic pathways and reactivity profiles. For example, chlorophenyl and tribromophenyl chlorothionoformates have been explored as dealkylating agents for tertiary amines, suggesting a potential for modifying the structure of similar compounds for various applications (Heidari & Baradarani, 2006).
Crystallography and Structural Analysis
Structural analysis of chlorophenyl compounds has been performed to understand their molecular geometry and interactions. The study of crystal packing and hydrogen bonding in compounds featuring chlorophenyl groups indicates the importance of these interactions in determining the stability and properties of the material (Butcher et al., 2007).
Chemical Transformations
Chemical transformations involving chlorophenyl-containing compounds highlight their versatility in synthetic chemistry. For instance, the electrophilic amination of 4-fluorophenol with diazenes, resulting in the complete removal of the fluorine atom, demonstrates the potential for constructing new amines and investigating their applications (Bombek et al., 2004).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, derivatives of chlorophenyl compounds have been synthesized and evaluated for their potential as pharmacological agents. The design and synthesis of compounds with specific substituents aim to develop new therapeutic agents with improved efficacy and safety profiles. Although direct research on "[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide" in this context was not found, closely related studies indicate ongoing efforts to explore the therapeutic potential of such compounds.
Corrosion Inhibition
Research on amine derivative compounds, including those containing chlorophenyl groups, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies not only contribute to the understanding of the protective mechanisms but also highlight the practical applications of such compounds in industrial settings (Boughoues et al., 2020).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-cyclopentylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.BrH/c14-12-7-5-11(6-8-12)13(9-15)10-3-1-2-4-10;/h5-8,10,13H,1-4,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKXFWKGRZNMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)C2=CC=C(C=C2)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420724.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420725.png)
![5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420726.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420727.png)
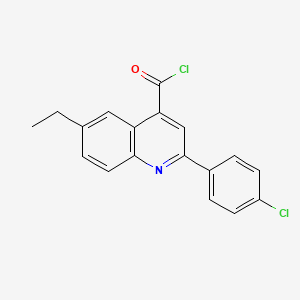
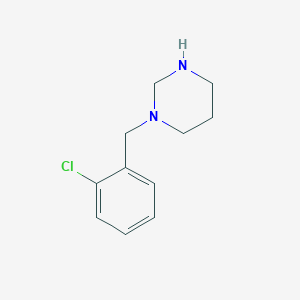
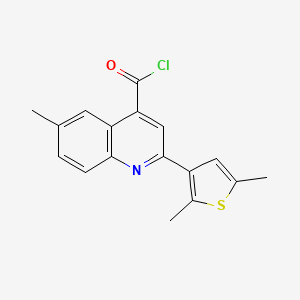
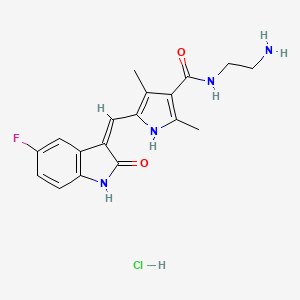
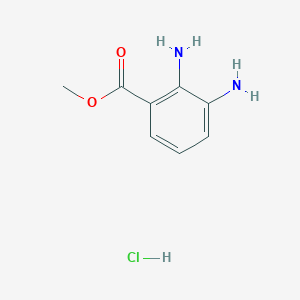
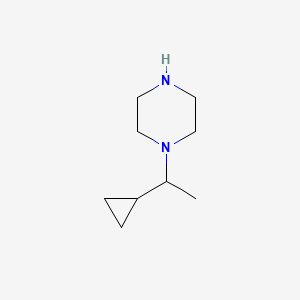
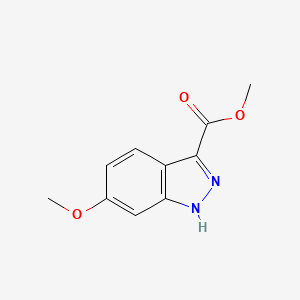
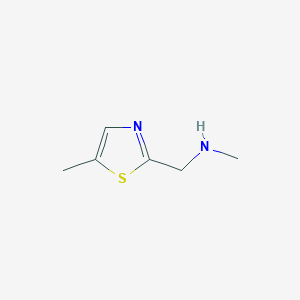
![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)
